

Comprehensive Spectroscopic Characterization of 5-Phenylpent-4-enoic Acid

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Compound of Interest

Compound Name: 5-Phenylpent-4-enoic acid

CAS No.: 17920-83-1; 28525-69-1

Cat. No.: B2608768

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Executive Summary

This technical guide provides a rigorous spectroscopic analysis of **5-Phenylpent-4-enoic acid** (CAS: 17920-83-1), a key intermediate in the synthesis of suberoylanilide hydroxamic acid (SAHA) analogs and other histone deacetylase (HDAC) inhibitors. The data presented herein focuses on the (E)-isomer, which is the thermodynamically stable product typically yielded via Wittig condensation. This document is designed for medicinal chemists and analytical scientists requiring precise structural validation parameters.

Compound Identity & Physicochemical Profile[1][2] [3][4][5][6][7][8][9]

Parameter	Data
IUPAC Name	(E)-5-Phenylpent-4-enoic acid
Common Synonyms	trans-5-Phenyl-4-pentenoic acid; Styrylpropionic acid homolog
CAS Registry Number	17920-83-1 (trans-isomer); 28525-69-1 (general)
Molecular Formula	C ₁₁ H ₁₂ O ₂
Molecular Weight	176.21 g/mol
Appearance	White to pale yellow crystalline solid
Melting Point	87–89 °C
Solubility	Soluble in MeOH, DMSO, CHCl ₃ , EtOAc; Insoluble in H ₂ O

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below assumes the use of Deuterated Chloroform (CDCl₃) as the solvent with Tetramethylsilane (TMS) as the internal standard (

= 0.00 ppm).

H NMR Data (500 MHz, CDCl₃)

The proton spectrum is characterized by the distinctive coupling of the trans-alkene protons and the deshielding effect of the carboxylic acid.

Shift (, ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Assignment	Structural Context
11.0 – 12.0	Broad Singlet (br s)	1H	-	-COOH	Carboxylic acid proton (exchangeable)
7.20 – 7.40	Multiplet (m)	5H	-	Ar-H	Phenyl ring protons (ortho/meta/para)
6.46	Doublet (d)	1H	-	Ph-CH=	Vinylic proton (to phenyl, H-5)
6.24	Doublet of Triplets (dt)	1H	-	=CH-CH ₂	Vinylic proton (to acid, H-4)
2.50 – 2.60	Multiplet (m)	4H	-	-CH ₂ -CH ₂ -	Overlapping methylene envelope (H-2, H-3)

Mechanistic Insight: The large coupling constant (

Hz) between the vinylic protons at 6.46 and 6.24 ppm definitively confirms the (E)-configuration. A cis (Z) isomer would exhibit a significantly smaller coupling constant (Hz).

C NMR Data (125 MHz, CDCl₃)

Shift (, ppm)	Carbon Type	Assignment
179.5	Quaternary (C=O)	Carboxylic Acid Carbon (C-1)
137.2	Quaternary (Ar-C)	Phenyl Ipso Carbon
131.5	Methine (CH)	Vinylic Carbon (to Phenyl, C-5)
128.8	Methine (CH)	Vinylic Carbon (to Acid, C-4)
128.5	Methine (CH)	Aromatic Meta Carbons
127.4	Methine (CH)	Aromatic Para Carbon
126.1	Methine (CH)	Aromatic Ortho Carbons
33.8	Methylene (CH ₂)	-Carbon (C-2)
27.9	Methylene (CH ₂)	Allylic Carbon (C-3)

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid dimer features and the conjugated alkene system.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group Assignment
3300 – 2500	O-H Stretch (Broad)	Carboxylic Acid (H-bonded dimer)
3020 – 3060	C-H Stretch	Aromatic/Vinylic C-H
1705 – 1715	C=O Stretch (Strong)	Carboxylic Acid Carbonyl
1650	C=C Stretch (Weak/Med)	Trans-Alkene (conjugated with Phenyl)
1600, 1495, 1450	Ring Breathing	Aromatic Ring Modes
965	C-H Bend (Out-of-plane)	Trans-Alkene (Diagnostic band)
745, 690	C-H Bend (Out-of-plane)	Mono-substituted Benzene

Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV) Molecular Ion: m/z 176 [M]⁺

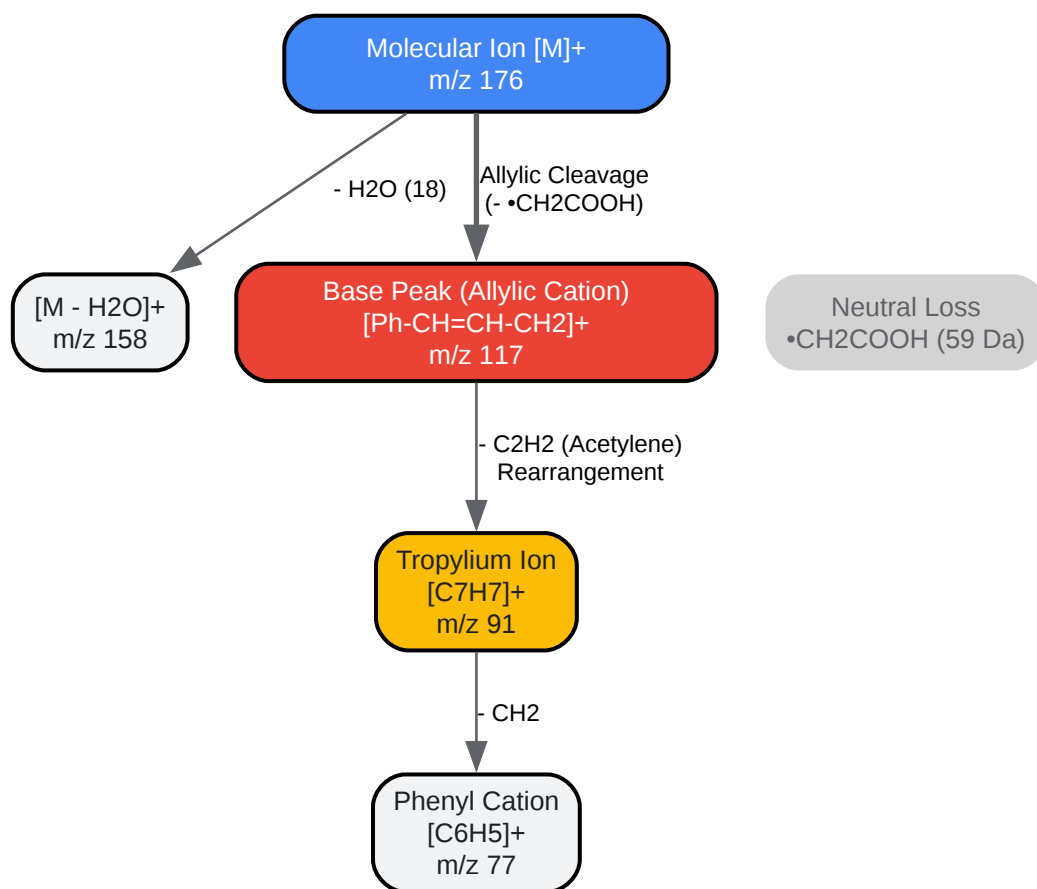
The fragmentation pattern is driven by the stability of the tropylium ion and allylic cleavage.

Key Fragmentation Table

m/z (Mass-to-Charge)	Relative Abundance	Fragment Identity	Mechanism
176	~20-30%	[M] ⁺	Molecular Ion
158	~10%	[M - H ₂ O] ⁺	Dehydration (Thermal/EI)
130/131	~15%	[M - COOH] ⁺	-Cleavage from Carbonyl
117	100% (Base Peak)	[Ph-CH=CH-CH ₂] ⁺	Allylic Cleavage (Formation of Phenylallyl cation)
91	~60-80%	[C ₇ H ₇] ⁺	Tropylium Ion (Rearrangement from 117)
77	~30%	[C ₆ H ₅] ⁺	Phenyl cation

Fragmentation Pathway Diagram

The following diagram illustrates the primary dissociation pathways leading to the base peak (m/z 117) and the tropylium ion (m/z 91).



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Caption: Primary EI-MS fragmentation pathway showing the dominant formation of the phenylallyl cation (m/z 117) via allylic cleavage.

Experimental Protocols

NMR Sample Preparation

To ensure high-resolution spectra free from solvent artifacts:

- Mass: Weigh approximately 10–15 mg of **5-Phenylpent-4-enoic acid**.
- Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.
- Filtration: If the solution appears cloudy (due to trace inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.
- Acquisition: Run at 298 K. For

H, acquire 16 scans; for

C, acquire a minimum of 512 scans due to the lower sensitivity and the quaternary carbons.

Mass Spectrometry (GC-MS)

- Derivatization (Optional but Recommended): While the free acid can be analyzed, methylation with diazomethane or TMS-derivatization (BSTFA) improves peak shape and volatility.
 - Protocol: Add 50 μ L of BSTFA to 1 mg of sample dissolved in 100 μ L acetonitrile. Heat at 60°C for 30 mins.
- Injection: 1 μ L splitless injection at 250°C.
- Column: DB-5ms or equivalent (30m x 0.25mm).
- Gradient: 60°C (1 min hold)
300°C at 20°C/min.

References

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Sources

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